N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide
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Overview
Description
“N-(3-(benzofuran-2-yl)propyl)-5-bromothiophene-2-sulfonamide” is a chemical compound that is part of the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Synthesis and Biological Activity
A study by Noreen et al. (2017) described the synthesis of thiophene sulfonamide derivatives, including compounds similar to N-(3-(benzofuran-2-yl)propyl)-5-bromothiophene-2-sulfonamide, through Suzuki cross coupling reactions. These compounds showed potential as urease inhibitors and exhibited hemolytic activity. They were also investigated for antibacterial properties, highlighting their significance in medicinal chemistry (Noreen et al., 2017).
Sulfonamide-Sulfonimide Tautomerism
Branowska et al. (2022) explored sulfonamide derivatives featuring 1,2,4-triazine, demonstrating sulfonamide-sulfonimide tautomerism. This study provides insights into the structural aspects and potential reactivity of sulfonamides, which can be applicable in understanding the properties of the compound (Branowska et al., 2022).
Catalytic Applications
Khazaei et al. (2014) synthesized a novel N-bromo sulfonamide catalyst that can be related to the compound of interest. This catalyst was used for synthesizing bis(pyrazol-5-ols), demonstrating the potential utility of similar sulfonamide compounds in catalysis (Khazaei et al., 2014).
Cytotoxicity and Carbonic Anhydrase Inhibition
Kucukoglu et al. (2016) studied polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This study suggests potential therapeutic applications of related sulfonamides in cancer treatment (Kucukoglu et al., 2016).
Antitumor Activity
Brzozowski et al. (2007) synthesized a series of arylsulfonamides, including a compound similar to N-(3-(benzofuran-2-yl)propyl)-5-bromothiophene-2-sulfonamide, which demonstrated significant anticancer activity against various human tumor cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Brzozowski et al., 2007).
Green Synthesis
Shi et al. (2009) described an environmentally benign method for synthesizing sulfonamides, including types similar to the compound . This research emphasizes the importance of green chemistry approaches in the synthesis of sulfonamides (Shi et al., 2009).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that “N-(3-(benzofuran-2-yl)propyl)-5-bromothiophene-2-sulfonamide” and similar compounds may have potential applications in drug discovery and other areas of scientific research.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c16-14-7-8-15(21-14)22(18,19)17-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10,17H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOHZWXQMLCFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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